molecular formula C6H2Cl3NO B12972302 4,5-Dichloropicolinoyl chloride

4,5-Dichloropicolinoyl chloride

Cat. No.: B12972302
M. Wt: 210.4 g/mol
InChI Key: RODRKOMNKILSHH-UHFFFAOYSA-N
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Description

4,5-Dichloropicolinoyl chloride is an organic compound that belongs to the class of chlorinated pyridines. It is a derivative of picolinic acid, where two chlorine atoms are substituted at the 4th and 5th positions of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloropicolinoyl chloride typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 3,6-dichloropicolinoyl chloride with appropriate reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired chlorination.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloropicolinoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of picolinic acid derivatives.

    Condensation Reactions: It can react with amines and other nucleophiles to form amides and other derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Phosphorus Pentachloride (PCl₅): Another chlorinating agent.

    Amines: For the formation of amides through condensation reactions.

Major Products Formed

    Amides: Formed through the reaction with amines.

    Picolinic Acid Derivatives: Formed through hydrolysis.

Scientific Research Applications

4,5-Dichloropicolinoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloropicolinoyl chloride involves its reactivity as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropicolinoyl Chloride: Another chlorinated derivative of picolinic acid.

    4,5-Dichloro-1,2,3-dithiazolium Chloride: A related compound with similar reactivity.

Uniqueness

4,5-Dichloropicolinoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other chlorinated pyridines. This makes it particularly useful in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

Molecular Formula

C6H2Cl3NO

Molecular Weight

210.4 g/mol

IUPAC Name

4,5-dichloropyridine-2-carbonyl chloride

InChI

InChI=1S/C6H2Cl3NO/c7-3-1-5(6(9)11)10-2-4(3)8/h1-2H

InChI Key

RODRKOMNKILSHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)Cl)Cl)Cl

Origin of Product

United States

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